Methyl 3-amino-5-iodobenzoate
CAS No.: 217314-45-9
Cat. No.: VC2445562
Molecular Formula: C8H8INO2
Molecular Weight: 277.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 217314-45-9 |
---|---|
Molecular Formula | C8H8INO2 |
Molecular Weight | 277.06 g/mol |
IUPAC Name | methyl 3-amino-5-iodobenzoate |
Standard InChI | InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 |
Standard InChI Key | RFXKJNIWKOHLFF-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)I)N |
Canonical SMILES | COC(=O)C1=CC(=CC(=C1)I)N |
Introduction
Chemical Identity and Structure
Methyl 3-amino-5-iodobenzoate is characterized by a benzoic acid framework with specific functional group modifications. The compound features a methyl ester group, an amino substituent at the 3-position, and an iodine atom at the 5-position on the benzene ring .
Basic Identification Data
Table 1: Identification Parameters of Methyl 3-amino-5-iodobenzoate
Parameter | Value |
---|---|
CAS Number | 217314-45-9 |
Molecular Formula | C₈H₈INO₂ |
Molecular Weight | 277.06 g/mol |
IUPAC Name | methyl 3-amino-5-iodobenzoate |
InChI | InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 |
InChIKey | RFXKJNIWKOHLFF-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)I)N |
The compound's structure features the following key elements:
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A methyl ester group (-COOCH₃)
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An amino group (-NH₂) at position 3
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An iodine atom at position 5
Physicochemical Properties
The physical and chemical properties of methyl 3-amino-5-iodobenzoate influence its reactivity, handling characteristics, and applications in various fields. These properties are essential for understanding its behavior in chemical reactions and biological systems.
Physical Properties
Table 2: Physical Properties of Methyl 3-amino-5-iodobenzoate
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Boiling Point | 378.8±32.0°C at 760 mmHg | |
Exact Mass | 276.96000 | |
Polar Surface Area (PSA) | 52.32000 |
Solubility Characteristics
Methyl 3-amino-5-iodobenzoate exhibits moderate solubility in various organic solvents due to its aromatic structure and functional groups. The presence of the amino group provides hydrogen bonding capabilities, while the iodine substituent contributes to its lipophilic character. The compound has limited water solubility owing to its predominantly hydrophobic nature .
Synthesis and Preparation Methods
Multiple synthetic routes exist for the preparation of methyl 3-amino-5-iodobenzoate, with iodination of methyl 3-aminobenzoate being the most common approach.
Laboratory Scale Synthesis
The primary laboratory method involves selective iodination of methyl 3-aminobenzoate. This process typically employs:
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Iodine as the iodinating agent
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An oxidizing agent such as hydrogen peroxide or sodium hypochlorite
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An acidic reaction medium
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Controlled temperature conditions to ensure regioselective iodination
The reaction generally follows this scheme:
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Activation of the aromatic ring by the amino group
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Electrophilic attack by iodine
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Regioselective substitution at the 5-position
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Isolation and purification of the target compound
Industrial Production
For large-scale production, optimized conditions are employed to maximize yield and purity:
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Continuous flow reactors may be utilized for efficient heat and mass transfer
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Advanced purification techniques including recrystallization and chromatography
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Process monitoring to ensure consistent quality
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Scale-up parameters adjusted to maintain selectivity and yield
Stock Solution Preparation
For research applications, precise solution preparation is critical. The following table provides guidance for preparing solutions of various concentrations:
Table 3: Stock Solution Preparation Guidelines
Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |
---|---|---|---|
1 mM | 3.6093 mL | 18.0466 mL | 36.0933 mL |
5 mM | 0.7219 mL | 3.6093 mL | 7.2187 mL |
10 mM | 0.3609 mL | 1.8047 mL | 3.6093 mL |
This preparation guidance enables researchers to achieve precise concentrations for experimental work .
Chemical Reactivity and Reactions
The presence of multiple functional groups in methyl 3-amino-5-iodobenzoate confers a diverse reactivity profile, making it valuable in organic synthesis.
Substitution Reactions
The iodine atom can undergo nucleophilic aromatic substitution reactions with various nucleophiles. This reactivity is particularly valuable in pharmaceutical synthesis where diverse functional groups need to be incorporated.
Oxidation and Reduction
The amino group can be transformed through:
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Oxidation to form nitro or nitroso derivatives
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Reduction reactions to modify the amino functionality
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Diazotization followed by various transformations
Coupling Reactions
The iodine substituent makes the compound particularly suitable for:
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Suzuki-Miyaura coupling
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Heck coupling
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Sonogashira coupling
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Other palladium-catalyzed cross-coupling reactions
Common Reagents and Conditions
Table 4: Reagents and Conditions for Key Reactions
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Nucleophilic Substitution | Sodium azide, potassium thiocyanate | Polar solvents, elevated temperature | Methyl 3-amino-5-azidobenzoate, methyl 3-amino-5-thiocyanatobenzoate |
Oxidation | Potassium permanganate, hydrogen peroxide | Acidic medium, controlled temperature | Methyl 3-nitro-5-iodobenzoate, methyl 3-nitroso-5-iodobenzoate |
Reduction | Lithium aluminum hydride, sodium borohydride | Aprotic solvents, controlled temperature | Reduced derivatives with modified functional groups |
Coupling | Palladium catalysts, boronic acids, alkenes | Organic solvents, base, heat | Complex coupled products |
These reaction conditions illustrate the versatility of methyl 3-amino-5-iodobenzoate in organic synthesis.
Applications in Research and Industry
Methyl 3-amino-5-iodobenzoate serves multiple functions across scientific and industrial domains.
Pharmaceutical Applications
The compound has significant utility in pharmaceutical research:
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As a building block for complex drug candidates
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In the synthesis of bioactive molecules with specific structural requirements
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As an intermediate in the preparation of specialized pharmaceutical compounds
A notable example is its use in the synthesis of aminopyrimidines, which function as Syk inhibitors. These compounds have potential therapeutic value in treating disorders associated with inappropriate Syk activity. In one documented synthetic route, methyl 3-amino-5-iodobenzoate (250 mg, 0.90 mmol) is dissolved in THF (9.0 mL) as a key step in producing these potential therapeutic agents .
Chemical Research Applications
Within chemical research, methyl 3-amino-5-iodobenzoate serves as:
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A model compound for studying halogenated aromatic systems
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A platform for developing new synthetic methodologies
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A substrate for investigating selective reactivity patterns
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A precursor for novel materials with specialized properties
Industrial Applications
Beyond research settings, the compound finds use in:
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Production of specialty dyes and pigments
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Development of agrochemical intermediates
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Manufacture of performance materials
Comparison with Similar Compounds
Understanding the relationship between methyl 3-amino-5-iodobenzoate and structurally related compounds provides valuable insights into its distinctive properties and applications.
Structural Analogues
Table 5: Comparison with Structural Analogues
Compound | Structural Difference | Key Property Distinctions |
---|---|---|
Methyl 3-amino-4-iodobenzoate | Iodine at position 4 instead of 5 | Different electronic distribution, altered reactivity pattern |
Methyl 3-amino-5-bromobenzoate | Bromine instead of iodine | Less reactive in coupling reactions, smaller atomic radius |
Methyl 3-amino-5-chlorobenzoate | Chlorine instead of iodine | Higher electronegativity, different reactivity profile |
The presence of iodine in methyl 3-amino-5-iodobenzoate confers unique characteristics due to its larger size and higher polarizability compared to other halogens, making it particularly valuable in certain applications.
Quantity | Price Range (EUR) | Reference |
---|---|---|
100mg | 61.00 - 98.00 | |
250mg | 91.00 - 261.00 | |
500mg | 432.00 | |
1g | 196.00 - 396.00 | |
5g | 540.00 - 1,184.00 |
These prices reflect the specialized nature of the compound and its value in research applications.
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